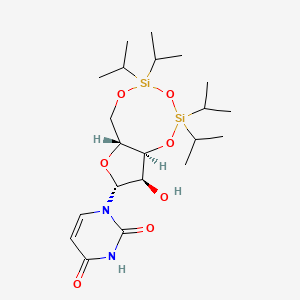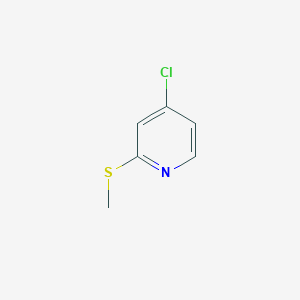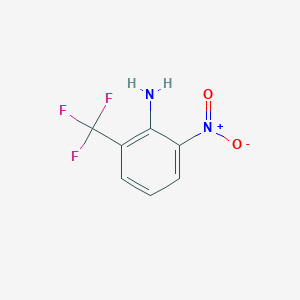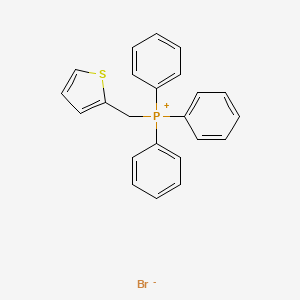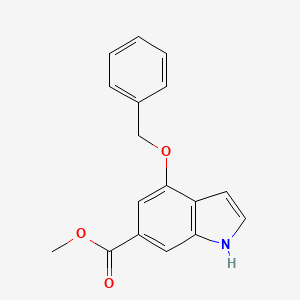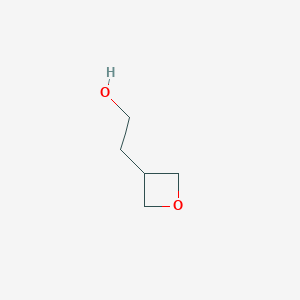
1-(Pyridin-2-yl)cyclopropanamine
Übersicht
Beschreibung
1-(Pyridin-2-yl)cyclopropanamine, also known as 1-(2-pyridinyl)cyclopropanamine hydrochloride, is a chemical compound with the molecular weight of 170.64 . It is a salt with chloride .
Synthesis Analysis
There are several methods for the synthesis of compounds similar to this compound. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another method involves the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2.ClH/c9-8(4-5-8)7-3-1-2-6-10-7;/h1-3,6H,4-5,9H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a hydrochloride salt . It should be stored at room temperature, kept dry and cool .Wissenschaftliche Forschungsanwendungen
Katalysator in der asymmetrischen Synthese
1-(Pyridin-2-yl)cyclopropanamine: wurde als Ligand in Ruthenium-Katalysatoren für die asymmetrische Transferhydrierung von Carbonylverbindungen eingesetzt . Dieser Prozess ist entscheidend für die Herstellung chiraler Alkohole, die wichtige Bausteine in Pharmazeutika und Feinchemikalien sind.
Forschung zur antifibrotischen Aktivität
Studien haben auf eine mögliche antifibrotische Aktivität von Verbindungen hingewiesen, die mit This compound verwandt sind . Dies deutet auf seine Verwendung bei der Entwicklung von Behandlungen für fibrotische Erkrankungen hin, die die übermäßige Bildung von Bindegewebe beinhalten und zu Organversagen führen können.
Anwendungen in der Materialwissenschaft
Die strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Forschung in der Materialwissenschaft, insbesondere bei der Entwicklung neuer polymerer Materialien, die bestimmte mechanische Eigenschaften oder chemische Beständigkeit erfordern .
Chemische Synthese
In der chemischen Synthese kann This compound als Baustein für die Synthese komplexerer Moleküle verwendet werden. Sein Cyclopropanring bietet eine reaktive Stelle für die weitere Funktionalisierung .
Chromatographie
Aufgrund seiner einzigartigen chemischen Eigenschaften könnte diese Verbindung in der Chromatographie als Standard oder Derivat zur Analyse verwandter Substanzen verwendet werden .
Analytische Chemie
In der analytischen Chemie kann This compound als Reagenz oder Vorläufer für Reagenzien dienen, die in verschiedenen analytischen Techniken eingesetzt werden, darunter Spektrophotometrie und Massenspektrometrie .
Pharmakologische Forschung
Die Wechselwirkung der Verbindung mit biologischen Systemen könnte auf potenzielle pharmakologische Anwendungen untersucht werden. Ihre Fähigkeit, an verschiedene Rezeptoren oder Enzyme zu binden, könnte sie zu einem wertvollen Werkzeug in der Wirkstoffforschung machen .
Neurologische Studien
Angesichts seiner Aminogruppe könnte This compound auf seine Auswirkungen auf das zentrale Nervensystem untersucht werden, was möglicherweise zu neuen Erkenntnissen über neurologische Erkrankungen oder Therapien führt .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-pyridin-2-ylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8(4-5-8)7-3-1-2-6-10-7/h1-3,6H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVLXTZHPZXHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455286 | |
| Record name | 1-(pyridin-2-yl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503417-37-6 | |
| Record name | 1-(pyridin-2-yl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)cyclopropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
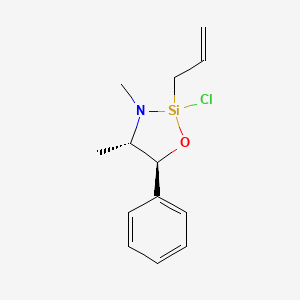

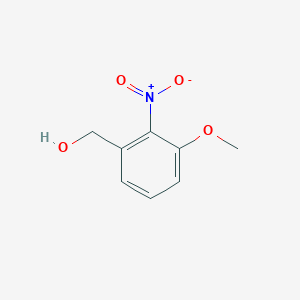
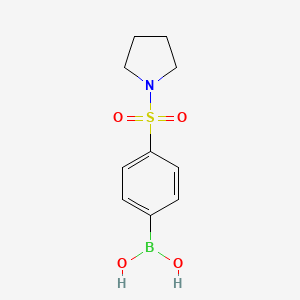

![(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B1589184.png)
